molecular formula C22H34O7 B15330366 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane

4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B15330366
M. Wt: 410.5 g/mol
InChI Key: PDLBQEQEFHWYPH-UHFFFAOYSA-N
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Description

4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting with the preparation of the dioxolane rings. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This forms the dioxolane ring, which is then further functionalized through a series of reactions to introduce the phenylmethoxy and propoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where groups like halides are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or tetrahydrofuran (THF).

    Substitution: Halides, nucleophiles like amines or thiols, in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its combination of multiple dioxolane rings and phenylmethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

4-[[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C22H34O7/c1-21(2)26-15-19(28-21)13-23-11-18(25-10-17-8-6-5-7-9-17)12-24-14-20-16-27-22(3,4)29-20/h5-9,18-20H,10-16H2,1-4H3

InChI Key

PDLBQEQEFHWYPH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)OCC3=CC=CC=C3)C

Origin of Product

United States

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